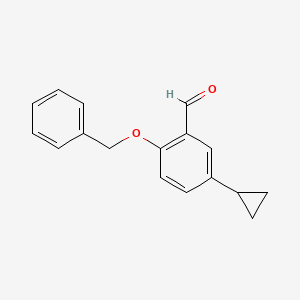

2-(Benzyloxy)-5-cyclopropylbenzaldehyde

Description

Overview of Substituted Benzaldehyde (B42025) Derivatives in Contemporary Organic Chemistry Research

Substituted benzaldehydes are a class of aromatic aldehydes that feature various functional groups attached to the benzene (B151609) ring. These compounds are mainstays in organic chemistry due to the reactivity of the aldehyde group, which serves as a versatile anchor for a multitude of chemical transformations. rug.nlacs.org

Benzaldehyde derivatives are recognized as highly valuable intermediates in the fine chemical industry. wisdomlib.orgtra-chem.com Their importance stems from their role as foundational building blocks for more complex molecules, including active pharmaceutical ingredients and agrochemicals. googleapis.comacs.org The aldehyde functionality is particularly susceptible to nucleophilic attack, making it a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows these compounds to be readily converted into a wide array of other functional groups and molecular scaffolds. rug.nlacs.org They are employed in the synthesis of diverse products such as specific sulfonamide derivatives and are fundamental starting materials for producing other key intermediates like benzyl (B1604629) alcohols. wisdomlib.orggoogleapis.com

The versatility of substituted benzaldehydes is evident in their wide application in constructing intricate molecular architectures. wisdomlib.orgwisdomlib.org They are key reactants in numerous name reactions and synthetic procedures, including the formation of Schiff bases, chalcones, and various heterocyclic systems like pyrazoles. wisdomlib.org The aldehyde group's ability to participate in aldol (B89426) condensations, Wittig reactions, and reductive aminations makes it a privileged functional group for molecular assembly. d-nb.info Modern cross-coupling methodologies have further expanded their utility, enabling the direct attachment of alkyl and aryl fragments to the benzaldehyde core, thereby facilitating the rapid construction of highly functionalized and complex target molecules. rug.nlacs.org

Importance of Cyclopropyl (B3062369) Moieties in Organic Chemistry and Chemical Biology

The cyclopropyl group, the smallest possible carbocycle, is far more than a simple cycloalkane. Its unique properties have made it an invaluable structural motif in organic synthesis and, particularly, in medicinal chemistry. fiveable.meunl.ptrsc.org

The defining feature of the cyclopropane (B1198618) ring is its significant inherent strain, a result of the C-C-C bond angles being constrained to 60°, a major deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This angle strain forces the carbon-carbon bonding orbitals to bend outwards, leading to what is known as "bent bonds". wikipedia.org These bonds possess a higher degree of p-character than typical sp³-hybridized sigma bonds, giving the cyclopropane ring partial double-bond character. fiveable.meacs.org

Key structural features include:

Coplanarity: The three carbon atoms of the ring are coplanar. acs.orgscientificupdate.com

Bond Lengths: The C-C bonds are shorter than in other alkanes (approx. 1.51 Å), while the C-H bonds are also shorter and stronger. acs.orgsmu.edu

Bond Strength: Despite being short, the C-C bonds are considerably weaker (approx. 65 kcal/mol) than a typical alkane C-C bond (80-85 kcal/mol), making the ring susceptible to cleavage. masterorganicchemistry.com

| Property | Cyclopropane | Cyclobutane | Cyclohexane (Chair) |

| C-C-C Bond Angle | 60° wikipedia.org | 90° (puckered) masterorganicchemistry.com | ~109.5° |

| C-C Bond Length | ~1.51 Å acs.org | ~1.55 Å | ~1.54 Å |

| Strain Energy | ~27.6 kcal/mol wikipedia.org | ~26.2 kcal/mol wikipedia.org | 0 kcal/mol |

| Hybridization (C-C) | sp~⁵ / Walsh Model wikipedia.org | sp³ | sp³ |

This table presents approximate and comparative values based on multiple sources.

In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to enhance a molecule's pharmacological profile. unl.ptscientificupdate.com Its shorter, stronger C-H bonds make it more resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's metabolic stability and half-life. acs.orghyphadiscovery.com The ring's rigidity can lock a molecule into its bioactive conformation, which can lead to increased binding potency by reducing the entropic penalty upon binding to a biological target. unl.ptacs.org The cyclopropyl group is often used as a bioisosteric replacement for moieties like vinyl groups or gem-dimethyl groups. scientificupdate.com Furthermore, its unique electronics allow it to engage in conjugation with adjacent π-systems, acting as an electron-donating group when attached to an aromatic ring. unl.pt

Rationale for Investigating 2-(Benzyloxy)-5-cyclopropylbenzaldehyde

The scientific interest in this compound arises from the strategic combination of its three distinct chemical functionalities, which makes it a highly valuable and specialized building block for organic synthesis. This molecule is not just a random assortment of groups but a carefully designed intermediate tailored for the construction of complex and potentially bioactive target molecules.

The rationale can be deconstructed as follows:

The Benzaldehyde Core: This provides a reactive and versatile chemical handle. As detailed in section 1.1, the aldehyde group is a gateway for a vast number of synthetic transformations, allowing for chain extension and the introduction of new functional groups or entire molecular fragments. rug.nlacs.org

The 5-Cyclopropyl Substituent: The inclusion of the cyclopropyl ring is a deliberate design choice to impart the desirable properties discussed in section 1.2. Syntheses that utilize this building block aim to incorporate the cyclopropyl motif into the final product to potentially enhance metabolic stability, introduce conformational rigidity, or explore specific binding pockets in a biological target. unl.ptacs.org The use of cyclopropyl-lithium in coupling reactions to form substituted benzaldehydes highlights the value of methods that incorporate this specific motif. acs.org

The 2-Benzyloxy Group: The benzyloxy group serves as a common and robust protecting group for a phenol. orientjchem.org Its presence suggests that the molecule is likely derived from 2-hydroxy-5-cyclopropylbenzaldehyde and that a free hydroxyl group is desired in the final target molecule after a deprotection step. The benzyl ether is stable to a wide range of reaction conditions under which the aldehyde might be manipulated. Furthermore, the position of this bulky group ortho to the aldehyde can influence the stereochemical outcome of reactions at the carbonyl center.

Potential for Novel Synthetic Transformations and Mechanistic Insights

The structure of this compound is a fertile ground for exploring novel synthetic transformations. The aldehyde group is a versatile handle for a wide array of chemical reactions, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions. The steric hindrance provided by the ortho-benzyloxy group could lead to interesting selectivity in these transformations.

Furthermore, the synthesis of this compound itself presents an opportunity for methodological exploration. A plausible and efficient synthetic route would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. tandfonline.comtandfonline.com This would entail the coupling of a pre-functionalized aryl halide, such as 2-(benzyloxy)-5-bromobenzaldehyde, with a cyclopropylboronic acid derivative. researchgate.netresearchgate.net The efficiency and functional group tolerance of such reactions make this a highly attractive approach. tandfonline.com The successful execution of this synthesis would provide valuable insights into the coupling of sterically demanding substrates and further expand the utility of modern cross-coupling methodologies. nih.gov

From a mechanistic standpoint, studying the reactions of this molecule could reveal interesting electronic and steric effects. For instance, the interplay between the electron-donating nature of the benzyloxy group and the unique electronic character of the cyclopropyl ring could influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The presence of these two distinct groups in a specific arrangement offers a platform to study their combined influence on the reactivity of the benzaldehyde core.

Structure and Organization of the Research Outline

This article is structured to provide a clear and focused analysis of this compound. The introduction establishes the significance of the compound within the broader context of organic chemistry. The subsequent sections are dedicated to a detailed examination of the strategic importance of its functional groups and the potential for new synthetic and mechanistic studies. By adhering to this structure, the article aims to deliver a thorough and scientifically grounded perspective on this promising molecule.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical steps. The analysis for this compound identifies several key disconnections corresponding to the introduction of its primary functional groups: the aldehyde, the cyclopropyl moiety, and the benzyloxy group.

The aldehyde group is a versatile functional group that can be introduced at various stages of a synthesis. A common retrosynthetic disconnection involves converting the aldehyde back to a more stable precursor. One effective strategy involves the use of a Weinreb amide. This approach allows for the formation of a stable aluminum hemiaminal intermediate, which protects the latent aldehyde functionality, making it suitable for subsequent cross-coupling reactions with strong organometallic nucleophiles rug.nlacs.org. This two-step, one-pot procedure offers a robust method for synthesizing a variety of substituted benzaldehydes rug.nl. Alternatively, the aldehyde can be envisioned as arising from the oxidation of a corresponding benzyl alcohol, or more directly, from a methyl group on the aromatic ring, a transformation discussed in more detail in section 2.2.1.

The aromatic core of the target molecule is a 1,2,4-trisubstituted benzene ring. The construction of this core requires careful consideration of the directing effects of the substituents to ensure the correct regiochemistry. A plausible synthetic route would begin with a readily available disubstituted benzene and introduce the third group via an appropriate reaction. For instance, a 4-substituted-2-halophenol could serve as a key intermediate. The halogen atom (e.g., bromine) provides a handle for introducing the cyclopropyl group via cross-coupling, while the hydroxyl group is the precursor to the benzyloxy ether. The order of these transformations is critical to the success of the synthesis.

The incorporation of a cyclopropyl ring onto an aromatic system can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions are particularly effective for this purpose.

Key methods include:

Suzuki-Miyaura Coupling: This reaction enables the coupling of an aryl halide or triflate with a cyclopropyl boronic acid derivative, such as potassium cyclopropyltrifluoroborate, to form the aryl-cyclopropane bond organic-chemistry.org.

Coupling with Organometallic Reagents: Aryl halides can be coupled with cyclopropyl Grignard reagents (cyclopropylmagnesium bromide), often in the presence of a palladium catalyst and zinc bromide as an additive, to produce cyclopropyl arenes in good yields organic-chemistry.org. A similar transformation can be accomplished using cyclopropyl lithium rug.nl.

These methods offer a reliable means to install the cyclopropyl group onto the pre-functionalized aromatic core. For example, the coupling of cyclopropyl lithium with a suitable precursor has been shown to be a valuable method for incorporating this motif into medicinally relevant compounds rug.nl.

The benzyloxy group is a common protecting group for phenols and is typically installed via the Williamson ether synthesis organic-chemistry.org. This reaction involves the deprotonation of the precursor phenol with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide. The resulting nucleophilic phenoxide then undergoes an SN2 reaction with a benzyl halide, typically benzyl bromide, to form the benzyl ether organic-chemistry.orgnih.gov. This method is widely used due to its reliability and the stability of the resulting benzyl ether under various reaction conditions. For example, the synthesis of 4-(benzyloxy)benzaldehyde is readily accomplished by refluxing 4-hydroxybenzaldehyde with benzyl bromide and anhydrous potassium carbonate in ethanol nih.gov.

General Approaches for Alkoxy-Substituted Benzaldehyde Synthesis

Alkoxy-substituted benzaldehydes are important intermediates in the pharmaceutical and fragrance industries google.com. Their synthesis can be achieved through various methods, with the oxidation of substituted toluenes being a prominent and industrially relevant approach.

The direct oxidation of a methyl group on an aromatic ring (a toluene derivative) to an aldehyde is a powerful transformation. However, a significant synthetic challenge is preventing over-oxidation of the desired aldehyde to the corresponding carboxylic acid, as aldehydes are generally more susceptible to oxidation than their parent hydrocarbons .

Liquid-phase catalytic oxidation using air or other oxidants offers a pathway to selectively produce benzaldehydes. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Various transition metal-based catalyst systems have been investigated for this purpose.

Catalytic Systems for Toluene Oxidation:

Cobalt-based Catalysts: Zeolitic imidazolate frameworks (ZIFs) containing cobalt (Co-ZIF) have been shown to be effective catalysts. In the presence of N-hydroxyphthalimide (NHPI) as a co-catalyst and oxygen as the oxidant, high toluene conversion and selectivity to benzaldehyde can be achieved under mild conditions mdpi.com. The use of a polar solvent like hexafluoroisopropanol (HFIP) can be beneficial for the oxidation of the C-H bond mdpi.com.

Manganese and Copper Catalysts: Manganese oxide nanomaterials have been used with hydrogen peroxide (H₂O₂) as the oxidant to convert toluene into benzaldehyde and benzyl alcohol acs.org. Similarly, bimetallic catalysts consisting of copper and tin salts, with a bromide promoter, have been used in acetic acid to achieve high selectivity for benzaldehyde .

Vanadium-based Catalysts: A biphasic system using an ammonium vanadate (NH₄VO₃) catalyst and H₂O₂ as the oxidant has also been explored. The addition of a co-catalyst like potassium fluoride (KF) can enhance the yield of benzaldehyde uniroma1.it.

The table below summarizes the performance of various catalytic systems in the selective oxidation of toluene to benzaldehyde.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |

| Co-ZIF / NHPI | O₂ | HFIP | 40 | 92.3 | 91.3 | mdpi.com |

| CuCr₂O₄ nanoparticles | H₂O₂ (50% aq.) | Acetonitrile | 75 | 57.5 | 84.4 | acs.org |

| MnWO₄ nanobelts | H₂O₂ | Acetonitrile | 80 | 59.5 (at 18h) | >70 (at 2h) | acs.org |

| NH₄VO₃ / KF | H₂O₂ | Toluene/Water | 25 | Not specified | 19 (yield) | uniroma1.it |

| Cu/Sn/Br | Air | Acetic Acid | 110-130 | ~6-15 | 50-65 |

Formylation Reactions on Aromatic Systems

The introduction of a formyl group onto an aromatic ring, known as formylation, is a cornerstone of synthetic organic chemistry. For a substrate like 1-(benzyloxy)-4-cyclopropylbenzene, the precursor to the target molecule, the electron-donating nature of the benzyloxy group directs the formylation primarily to the ortho position. Several named reactions are instrumental in this transformation.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. chem-station.comorganic-chemistry.org The reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. chemistrysteps.comwikipedia.org This electrophilic species then attacks the activated aromatic ring. The resulting iminium ion is subsequently hydrolyzed to yield the aldehyde. wikipedia.org The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups. chem-station.com

Table 1: Key Aspects of the Vilsmeier-Haack Reaction

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Electrophile | Chloroiminium ion (Vilsmeier reagent) |

| Substrate | Electron-rich aromatic compounds |

| Key Steps | Formation of Vilsmeier reagent, Electrophilic aromatic substitution, Hydrolysis |

Another classic method is the Duff reaction , which utilizes hexamine as the formylating agent in the presence of an acid. wikipedia.org This reaction is particularly effective for the ortho-formylation of phenols, and by extension, phenol ethers like the benzyloxy-substituted precursor. The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org Subsequent hydrolysis steps lead to the formation of the desired benzaldehyde.

Transformation from Benzal Dibromides

An alternative approach to synthesizing benzaldehydes involves the hydrolysis of benzal dihalides, such as benzal dibromides. This method proceeds through a nucleophilic substitution mechanism. The starting material, a geminal dibromide, can be prepared from the corresponding methyl-substituted aromatic compound via radical bromination.

The hydrolysis of the benzal dibromide to the corresponding aldehyde can be achieved under various conditions. Heating in the presence of water, often with a base or acid catalyst, facilitates the replacement of the bromine atoms with hydroxyl groups, forming an unstable geminal diol. This intermediate readily eliminates a molecule of water to yield the stable aldehyde. For instance, benzal chloride can be hydrolyzed to benzaldehyde by heating with an excess of aqueous hydrochloric acid. google.com A similar transformation can be envisioned for 2-(benzyloxy)-5-cyclopropylbenzylidene dibromide.

Advanced Cyclopropanation Methodologies Relevant to the 5-Cyclopropyl Moiety

The introduction of the cyclopropyl group is a critical step in the synthesis of the target molecule. Several advanced methodologies are available for the formation of this three-membered ring.

Transition-Metal-Catalyzed Cyclopropanations (e.g., Diazo Compounds)

Transition-metal catalysis offers a powerful tool for the construction of cyclopropane rings. wikipedia.org These reactions typically involve the reaction of an alkene with a metal carbene, which is often generated in situ from a diazo compound. mdpi.com Rhodium and copper complexes are commonly employed catalysts for these transformations. wikipedia.org The reaction of a styrene derivative with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium catalyst, can lead to the formation of a cyclopropyl ring with a high degree of stereocontrol. wikipedia.org The electronic nature of the substituents on the styrene can influence the efficiency of the reaction. mdpi.com

Table 2: Comparison of Catalysts in Cyclopropanation with Diazo Compounds

| Catalyst | Advantages |

| Rhodium(II) carboxylates | High efficiency, broad substrate scope |

| Copper complexes | Cost-effective, historically significant |

Simmons–Smith Reaction and its Variants

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. nih.govwikipedia.org The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. wikipedia.org A significant advantage of this method is its high functional group tolerance. tcichemicals.com The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity. wikipedia.org For the synthesis of the 5-cyclopropyl moiety, a vinyl-substituted aromatic precursor would be subjected to the Simmons-Smith conditions. The reaction is stereospecific, meaning the configuration of the alkene is retained in the cyclopropane product. wikipedia.org

Intramolecular Cyclization Routes for Cyclopropane Formation

Intramolecular cyclization presents an alternative strategy for constructing the cyclopropane ring. libretexts.org These reactions can be initiated by various means, including radical or ionic pathways. For instance, a suitably substituted propyl chain attached to the aromatic ring could be induced to cyclize. Radical cyclizations, often initiated by a radical initiator like AIBN and a mediator such as tributyltin hydride, can lead to the formation of a cyclopropylmethyl radical which can then be converted to the final product. nih.gov The regioselectivity of the cyclization is governed by Baldwin's rules. Ionic intramolecular cyclizations can also be employed, typically involving the displacement of a leaving group by an intramolecular nucleophile.

Continuous-Flow Synthesis of Cyclopropyl Carbaldehydes

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. flinders.edu.au The synthesis of cyclopropyl carbaldehydes has been successfully demonstrated using continuous-flow systems. mdpi.com For example, a process starting from 2-hydroxycyclobutanones and aryl thiols, catalyzed by a reusable solid acid catalyst like Amberlyst-35, has been developed to produce cyclopropyl carbaldehydes in a scalable manner. mdpi.com This methodology highlights the potential for modern manufacturing techniques to be applied to the synthesis of complex molecules like this compound.

An in-depth examination of the synthetic strategies for this compound and its analogs reveals a reliance on established and innovative organic chemistry methodologies. The construction of this molecule, which features a benzaldehyde core, a benzyloxy substituent, and a cyclopropyl group, requires careful planning regarding the sequence of bond formations and the use of protecting groups. This article explores the key synthetic approaches, focusing on the introduction of the crucial benzyloxy moiety and broader strategies applicable to complex substituted benzaldehydes.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

5-cyclopropyl-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C17H16O2/c18-11-16-10-15(14-6-7-14)8-9-17(16)19-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2 |

InChI Key |

OOORCSHPLQDTKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Reactivity and Synthetic Applications of 2 Benzyloxy 5 Cyclopropylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 2-(Benzyloxy)-5-cyclopropylbenzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles, and the adjacent benzylic proton is not acidic, precluding self-condensation but making it an excellent partner in crossed-condensation reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

Nucleophilic addition is a fundamental reaction of aldehydes. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the carbonyl carbon to form secondary alcohols after an aqueous workup. These reactions are crucial for forming new carbon-carbon bonds. sigmaaldrich.com

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding secondary alcohol. Given the steric hindrance from the ortho-benzyloxy group, the choice of the organometallic reagent might influence the reaction rate and yield.

Table 1: Representative Nucleophilic Addition Reactions with Aromatic Aldehydes

| Reagent Type | Example Reagent | Electrophile | Product Type |

|---|---|---|---|

| Organolithium | n-Butyllithium | Benzaldehyde (B42025) | 1-Phenylpentan-1-ol |

Competition experiments have shown that the electrophilicity of the carbonyl group is a key determinant of reactivity. For instance, highly electrophilic ketones, such as trifluoromethyl ketones, can be more reactive than aldehydes like benzaldehyde in certain nucleophilic additions. nih.gov

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

Condensation reactions are powerful tools for C-C bond formation, typically involving the reaction of the aldehyde with a nucleophilic partner, followed by dehydration.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, malononitrile), catalyzed by a weak base like piperidine or an ammonium salt. sigmaaldrich.comtue.nl The reaction with this compound would proceed via nucleophilic addition to the carbonyl, followed by dehydration to yield an α,β-unsaturated product. researchgate.net The reaction conditions can be tuned to favor either the initial adduct or the fully condensed and cyclized product. nih.gov

Aldol Condensation : The crossed or mixed aldol condensation occurs between an aldehyde and a ketone or another aldehyde that possesses α-hydrogens. magritek.com Since this compound lacks α-hydrogens, it can only act as the electrophilic partner. A classic example is the base-catalyzed reaction with acetone, which can lead to a mono-condensation product or a double condensation product where both sides of the acetone have reacted. orientjchem.orgyoutube.comresearchgate.net

Wittig Reaction : The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). mdpi.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. stackexchange.com This method is highly versatile for installing a double bond with control over its geometry, depending on the nature of the ylide used. stackexchange.com The reaction is effective for various substituted benzaldehydes.

Table 2: Overview of Condensation Reactions for Aldehydes

| Reaction Name | Nucleophile | Catalyst | Key Intermediate | Product |

|---|---|---|---|---|

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | β-hydroxy carbonyl | α,β-unsaturated compound |

| Aldol | Enolate (from Ketone/Aldehyde) | Base (e.g., NaOH) or Acid | Aldol adduct | α,β-unsaturated carbonyl |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group exists in an intermediate oxidation state, allowing for both oxidation and reduction.

Oxidation : Aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. researchgate.net Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder options like sodium hypochlorite (NaClO). researchgate.net For aromatic aldehydes, reagents such as hydrogen peroxide or molecular oxygen with appropriate catalysts can also be employed to yield the benzoic acid derivative. rsc.orgorganic-chemistry.orgresearchgate.net

Reduction : The reduction of the aldehyde group in this compound would yield the corresponding primary alcohol, 2-(Benzyloxy)-5-cyclopropylbenzyl alcohol. This transformation is typically achieved with high efficiency using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Chemical Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). This strain imparts unique reactivity, often resembling that of a C=C double bond.

Ring-Opening Reactions (e.g., under Acidic or Electrophilic Conditions)

The high ring strain makes cyclopropanes susceptible to ring-opening reactions under various conditions. nih.gov

Acidic/Electrophilic Conditions : In the presence of Brønsted or Lewis acids, the cyclopropyl ring can be protonated or coordinate to the acid, facilitating the cleavage of a C-C bond to form a carbocation intermediate. nih.gov This intermediate can then be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring, with cleavage typically occurring to form the most stable carbocation.

Radical Reactions : The cyclopropyl ring can also undergo ring-opening via radical pathways. beilstein-journals.org A radical adjacent to the ring (a cyclopropylcarbinyl radical) can rapidly rearrange to a homoallylic radical. nih.govresearchgate.net This process is a common feature in radical reactions involving cyclopropyl-substituted compounds.

Homo-Conjugate Additions and Cycloaddition Reactions

The unique electronic properties of the cyclopropyl ring allow it to participate in reactions analogous to those of unsaturated systems.

Homo-Conjugate Additions : In "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring can undergo nucleophilic ring-opening in a process analogous to a Michael addition, known as a homo-conjugate addition. nih.gov

Cycloaddition Reactions : Cyclopropanes can participate as three-carbon components in transition-metal-catalyzed (3+2) and (5+2) cycloaddition reactions to form five- and seven-membered rings, respectively. researchgate.net While less common for simple aryl cyclopropanes, appropriately activated derivatives can undergo these transformations, highlighting the synthetic potential derived from the ring strain.

Radical Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring is a strained three-membered carbocycle that can participate in unique chemical transformations, including radical reactions. In the context of an aryl cyclopropane, such as in this compound, the aromatic ring can facilitate radical-mediated ring-opening.

Recent research has demonstrated that aryl cyclopropanes can undergo ring-opening functionalization through photoredox catalysis. researchgate.netrawdatalibrary.netnjtech.edu.cn This process typically involves a single-electron transfer (SET) from the electron-rich aromatic ring to a photoexcited catalyst, generating a radical cation intermediate. This activation weakens a distal carbon-carbon bond in the cyclopropane ring. The strain of the three-membered ring provides a thermodynamic driving force for cleavage. researchgate.net The resulting 1,3-radical cation can then be trapped by various nucleophiles, leading to 1,3-difunctionalized products. scilit.com

For instance, a general reaction pathway might proceed as follows:

Formation of Radical Cation : Single-electron oxidation of the aromatic moiety creates a radical cation.

Ring-Opening : Nucleophilic attack on one of the cyclopropyl carbons, often in an SN2-like fashion, leads to the cleavage of the C-C bond and the formation of a more stable benzylic radical. researchgate.netnjtech.edu.cn

Radical Elaboration : The newly formed benzylic radical can be further functionalized through various radical trapping or coupling reactions. scilit.com

This reactivity allows the cyclopropyl group to serve as a masked 1,3-dianion equivalent, providing a strategic approach to synthesizing complex aliphatic chains attached to an aromatic core.

Reactivity in Skeletal Rearrangements

The inherent ring strain of the cyclopropyl group also makes it susceptible to skeletal rearrangements, particularly when reactive intermediates like carbocations or carbenes are formed adjacent to the ring. While specific studies on this compound are not prevalent, the reactivity of related structures provides insight into potential transformations.

For example, the generation of a carbene from a cyclopropyl aldehyde can lead to a rearrangement to form a cyclobutene. researchgate.net Furthermore, cyclopropylcarbinyl systems are known to undergo rapid rearrangements. In reactions involving aldehydes, cyclopropylcarbinylboron reagents have been shown to undergo a mechanistic pathway involving ring opening to a homoallylboronate followed by reclosure. nsf.gov A key intermediate in such processes can be a benzylic carbocation, which stabilizes the open-chain form before reclosure or subsequent reactions. nsf.gov

In the context of natural product synthesis, skeletal reorganizations are powerful tools for building molecular complexity. rsc.org Processes like the Dowd–Beckwith rearrangement, which involves cyclopropane fragmentation, illustrate how strained rings can direct complex transformations. rsc.org Therefore, under appropriate acidic or thermal conditions that could promote the formation of a reactive intermediate at the benzylic position (relative to the cyclopropane), this compound could potentially undergo rearrangements to form more complex polycyclic or ring-expanded structures.

Reactions Involving the Benzyloxy-Substituted Aromatic Ring

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is governed by the cumulative electronic effects of its three substituents: the benzyloxy group (-OCH₂Ph), the cyclopropyl group, and the aldehyde group (-CHO).

The directing effects of these substituents are summarized below:

Benzyloxy Group (-OCH₂Ph) : The oxygen atom attached to the ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.orglibretexts.org

Cyclopropyl Group : This group is also considered an activating, ortho, para-director. It donates electron density to the ring through the high p-character of its C-C bonds. youtube.com

Aldehyde Group (-CHO) : The carbonyl group is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

When multiple substituents are present, the most strongly activating group typically controls the position of substitution. In this molecule, the benzyloxy group is the most potent activator. It directs incoming electrophiles to its ortho and para positions. The position para to the benzyloxy group is already occupied by the cyclopropyl group. Therefore, substitution is directed primarily to the positions ortho to the benzyloxy group. One of these positions (C-3) is sterically hindered by the adjacent aldehyde group. The other ortho position (C-1, which is C-6 on the ring) is the most probable site for electrophilic attack, as it is activated by both the benzyloxy and cyclopropyl groups and only deactivated (meta) by the aldehyde group.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating (Resonance/Inductive Withdrawal) | meta-director |

| -OCH₂Ph | 2 | Strongly Activating (Resonance Donation) | ortho, para-director |

| -c-C₃H₅ | 5 | Activating (Inductive Donation) | ortho, para-director |

The predicted outcome is that electrophilic substitution will occur predominantly at the C-6 position.

Reactions at the Benzylic Position (e.g., Hydrogen Abstraction, Deprotection)

The benzyloxy group serves as a common protecting group for phenols in multistep synthesis. Its removal, or deprotection, is a key reaction involving the benzylic position (-O-CH₂-Ph). The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. jk-sci.comorganic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). jk-sci.comepa.gov The reaction proceeds under mild conditions and results in the formation of the corresponding phenol and toluene.

Other methods for benzyl ether deprotection have been developed to accommodate substrates with functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes. These methods include the use of strong acids, oxidizing agents like ozone (O₃) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or Birch reduction conditions. organic-chemistry.orgorganic-chemistry.orgacs.org Visible-light-mediated oxidative debenzylation has also emerged as a mild and selective alternative. acs.org

Besides deprotection, the benzylic hydrogens of the protecting group are susceptible to radical hydrogen abstraction, forming a resonance-stabilized benzyl radical. This reactivity is less commonly exploited synthetically compared to deprotection but is a fundamental aspect of the group's chemical nature.

Utility as a Building Block in Complex Organic Synthesis

Precursor for Heterocyclic Compounds

The aldehyde functionality in this compound makes it a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The carbonyl group can readily participate in condensation and cyclization reactions with dinucleophiles to form new rings.

For example, ortho-alkoxybenzaldehydes are valuable starting materials for building fused heterocyclic systems.

Quinolines : Condensation of an ortho-alkoxybenzaldehyde with compounds containing an active methylene group, such as 2-methylquinolines or various ketones, in the presence of an acid or base catalyst, can lead to the formation of substituted quinoline scaffolds. researchgate.netorganic-chemistry.orgnih.gov The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic route to quinolines. researchgate.net

Benzofurans : While less direct from the aldehyde, the phenolic precursor (after deprotection) is a key intermediate for benzofuran synthesis. For example, reaction with α-haloketones followed by intramolecular cyclization is a common strategy. researchgate.netorganic-chemistry.org Alternatively, transition metal-catalyzed reactions involving ortho-alkoxyaryl compounds can also yield benzofurans. nih.gov

Pyrimido[4,5-b]quinolines : Multi-component reactions involving various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil have been used to synthesize complex heterocyclic systems like pyrimido[4,5-b]quinolines. nih.gov

The utility of this compound as a building block is summarized in the table below, highlighting potential heterocyclic products.

| Target Heterocycle | Required Co-Reactant(s) | General Reaction Type |

|---|---|---|

| Quinoline Derivatives | Aniline, Pyruvic Acid (Doebner-von Miller) or 2-Aminoaryl ketone + α-Methylene Ketone (Friedländer) | Condensation/Cyclization |

| Benzofuran Derivatives | (After deprotection) α-Haloketone or Terminal Alkyne (with catalyst) | Alkylation/Cyclization or Coupling/Cyclization |

| Pyrimido[4,5-b]quinolines | Dimedone, 6-Amino-1,3-dimethyluracil | Multi-component Condensation |

| Chalcones (Flavonoid Precursors) | Acetophenone | Claisen-Schmidt Condensation |

Component in Natural Product Synthesis

There is no available literature detailing the use of this compound as a key intermediate or building block in the total synthesis of any known natural products. While cyclopropane-containing natural products are a known class of compounds, the specific contribution of this particular benzaldehyde derivative has not been documented.

Design of Analogs with Tuned Reactivity Profiles

The design of analogs of a specific compound to modulate its reactivity is a common strategy in medicinal chemistry and materials science. The introduction of a cyclopropyl group, in particular, is a well-established method for altering a molecule's electronic and steric properties. A cyclopropyl ring can enhance metabolic stability, increase potency, and reduce off-target effects in drug candidates. However, there are no published studies that specifically explore the design of analogs of this compound with the aim of tuning its reactivity profile for any particular application. Research in this area would be necessary to understand how modifications to this scaffold would impact its chemical behavior.

Due to the lack of specific research, no data tables or detailed research findings can be presented for this compound.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes for Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes remains a cornerstone of organic chemistry. Future research should prioritize the development of environmentally benign and efficient pathways to 2-(benzyloxy)-5-cyclopropylbenzaldehyde and its derivatives. Traditional methods often rely on multi-step sequences with harsh reagents. Modern approaches could offer significant improvements.

One promising avenue is a one-pot, two-step reduction/cross-coupling procedure. acs.orgresearchgate.netacs.orgrug.nl This method could start from a suitable Weinreb amide, which is reduced to a stable aluminum hemiaminal intermediate. This intermediate masks the reactive aldehyde, allowing for a subsequent cross-coupling reaction with a cyclopropylating agent. acs.orgresearchgate.net Another approach involves the direct formylation of a pre-synthesized 1-(benzyloxy)-4-cyclopropylbenzene, although this may present challenges with regioselectivity. Research into novel catalytic systems that favor ortho-formylation would be highly valuable. Additionally, methods starting from commercially available materials, such as the conversion of benzal halides using aqueous dimethylamine, could offer an economical route if the appropriate precursors can be easily prepared. organic-chemistry.org A modular three-step procedure starting from an ortho-fluorobenzaldehyde could also be adapted, involving a nucleophilic aromatic substitution (SNAr) with sodium benzyloxide, followed by introduction of the cyclopropyl (B3062369) group. nih.gov

Table 1: Proposed Sustainable Synthetic Strategies

| Synthetic Approach | Starting Material Example | Key Transformation | Potential Advantages |

|---|---|---|---|

| Reduction/Cross-Coupling | 2-(Benzyloxy)-5-bromo-N-methoxy-N-methylbenzamide | DIBAL-H reduction followed by Pd-catalyzed cyclopropylation | One-pot procedure, avoids protecting groups for the aldehyde. acs.orgresearchgate.net |

| SNAr Reaction | 2-Fluoro-5-cyclopropylbenzaldehyde | Nucleophilic substitution with sodium benzyloxide | Modular and convenient for creating analogs with varied alkoxy groups. nih.gov |

| Direct C-H Functionalization | 1-(Benzyloxy)-4-cyclopropylbenzene | Directed ortho-formylation | Atom-economical, reduces synthetic steps. |

Advanced Mechanistic Investigations Combining In Situ Spectroscopy and High-Level Computations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is critical. The combination of in situ spectroscopic techniques and computational chemistry offers a powerful toolkit for these investigations. nih.govresearchgate.netnih.gov

In situ Raman or Infrared (IR) spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data. acs.orgfrontiersin.org For instance, during the synthesis of the molecule, these techniques could track the consumption of reactants and the formation of key intermediates, helping to optimize reaction conditions. frontiersin.org

High-level computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity. nih.govresearchgate.net For electrophilic aromatic substitution reactions on the benzene (B151609) ring, DFT calculations can predict the most likely sites of reaction and explain the directing effects of the existing substituents. researchgate.netacs.orgmasterorganicchemistry.com Such computational studies are invaluable for understanding aromaticity-driven reaction mechanisms and can guide the design of experiments. nih.gov

Exploration of Novel Cyclopropyl Ring Transformations and Rearrangements

The cyclopropyl group is not merely a passive substituent; its inherent ring strain and unique electronic properties make it a reactive handle for novel chemical transformations. nih.govresearchgate.net The cyclopropyl ring is known to be a versatile component in drug molecules, often used to enhance metabolic stability or enforce a specific conformation. nih.govscientificupdate.comiris-biotech.de Future research could explore reactions that selectively target the cyclopropyl moiety in this compound.

Areas for investigation include transition-metal-catalyzed ring-opening reactions, which could lead to the formation of linear alkyl chains or more complex cyclic structures. Furthermore, biocatalytic approaches using engineered hemoproteins could potentially achieve highly stereoselective transformations of the cyclopropyl group, a field of growing interest. utdallas.edu The development of photochemical ring expansions could also convert the cyclopropyl group into a cyclobutene, opening up access to a different class of four-membered ring compounds without losing optical activity if the starting material is chiral. utdallas.edu

Designing and Synthesizing Analogs for Probing Structure-Reactivity Relationships

Systematic modification of the this compound structure would provide crucial data on structure-reactivity relationships. By synthesizing a library of analogs and studying their chemical properties, a deeper understanding of the electronic and steric effects of each substituent can be achieved.

Proposed analogs could include:

Variation of the Benzyloxy Group: Replacing the phenyl ring of the benzyl (B1604629) group with electron-donating or electron-withdrawing substituents to modulate the electronic properties of the oxygen atom.

Variation of the Alkoxy Group: Replacing the entire benzyloxy group with smaller (e.g., methoxy) or bulkier (e.g., isopropoxy) alkoxy groups to probe steric effects on the adjacent aldehyde.

Modification of the Cyclopropyl Group: Replacing the cyclopropyl group with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) to dissect the specific influence of the three-membered ring on reactivity.

Table 2: Proposed Analogs for Structure-Reactivity Studies

| Analog Series | Example Compound | Research Question |

|---|---|---|

| Benzyloxy Variation | 2-((4-Nitrobenzyl)oxy)-5-cyclopropylbenzaldehyde | How do electronics of the benzyl group affect reactivity? |

| Alkoxy Variation | 2-Isopropoxy-5-cyclopropylbenzaldehyde | What is the steric influence of the ortho group on the aldehyde? |

| Alkyl Variation | 2-(Benzyloxy)-5-isopropylbenzaldehyde | Is the cyclopropyl ring's effect electronic, steric, or both? |

Elucidating Chemical Mechanisms of Molecular Interaction in Bio-Relevant Systems

The structural motifs within this compound are found in many biologically active molecules, making it a compelling candidate for investigating interactions in bio-relevant systems.

The cyclopropyl group is present in numerous FDA-approved drugs. scientificupdate.comhyphadiscovery.com While it can increase metabolic stability, it is also known to be a site of metabolic bioactivation, particularly by Cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov In vitro metabolism studies have shown that CYP-mediated oxidation of cyclopropyl groups can lead to hydrogen atom abstraction, forming a cyclopropyl radical. nih.govresearchgate.net This radical can undergo ring-opening rearrangement, creating a reactive intermediate that can form covalent adducts with glutathione (GSH) or macromolecules like proteins. hyphadiscovery.comnih.gov

Future research should investigate whether this compound is a substrate for CYP enzymes and if it undergoes similar bioactivation. In vitro studies with liver microsomes and trapping agents like GSH, followed by analysis with LC-MS and NMR, could identify potential reactive metabolites. nih.gov Understanding this pathway is crucial for predicting potential toxicity.

The aldehyde functional group is an electrophilic center that can react with nucleophilic residues on biological macromolecules such as proteins. nih.govnih.gov The primary amine of a lysine residue, for example, can react with an aldehyde to form a Schiff base, a bond that can be stabilized by reduction. thermofisher.comresearchgate.net The sulfhydryl group of cysteine is also a potential target for covalent modification. hes-so.ch

Investigating the potential for this compound to covalently modify proteins is a key research avenue. Studies using model proteins rich in lysine or cysteine could be conducted to determine the rate and nature of adduct formation. Mass spectrometry would be an essential tool for identifying the specific amino acid residues that have been modified. nih.gov Furthermore, computational docking and molecular dynamics simulations could predict binding modes and identify potential protein targets. The interaction of benzaldehyde (B42025) derivatives with enzymes is a known phenomenon, and understanding these interactions is important for fields like drug discovery and toxicology. nih.govresearchgate.netacs.org

Q & A

Q. What are the optimized synthetic routes for preparing 2-(Benzyloxy)-5-cyclopropylbenzaldehyde, and how can reaction conditions be tailored to improve yield?

A common method involves benzyl ether formation via nucleophilic substitution. For example, 2,5-dihydroxybenzaldehyde derivatives react with benzyl chloride analogs under reflux in acetonitrile with sodium hydrogen carbonate and catalytic potassium iodide. Refluxing for 30 hours followed by recrystallization from methanol achieves moderate yields (~50–65%) . To optimize, adjust stoichiometry (e.g., excess benzyl chloride derivatives), temperature control, or alternative bases like K₂CO₃. Monitoring reaction progress via TLC or HPLC is critical to minimize by-products.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm; aldehyde proton at δ ~9.8–10.2 ppm).

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~268.3) and fragmentation patterns.

Q. How can purification challenges (e.g., by-product removal) be addressed during synthesis?

Recrystallization from methanol or ethanol effectively removes unreacted starting materials. For persistent impurities, column chromatography using hexane/ethyl acetate (4:1) gradients enhances separation. Centrifugation or vacuum filtration improves recovery of crystalline products .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and benzyloxy groups influence the reactivity of the aldehyde moiety in cross-coupling reactions?

The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution, while the cyclopropyl group introduces steric hindrance and modulates electronic density. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Suzuki-Miyaura couplings. Experimentally, substituent effects are probed via Hammett plots or kinetic isotopic labeling .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies may arise from solvent polarity, catalyst loading, or moisture sensitivity. Systematic studies varying parameters (e.g., solvent: DMF vs. THF; catalysts: Pd(PPh₃)₄ vs. Pd(OAc)₂) are recommended. Reproducibility improves with strict anhydrous conditions and inert atmospheres. Statistical tools like Design of Experiments (DoE) identify critical factors .

Q. How can stability under varying pH and temperature conditions be assessed for this compound?

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or HPLC.

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures. Store at –20°C in amber vials under argon to prevent aldehyde oxidation .

Q. What methodologies enable the design of bioactive derivatives (e.g., for antimicrobial or imaging applications)?

- Schiff Base Formation : React the aldehyde with amines to generate imine-linked probes.

- Click Chemistry : Azide-alkyne cycloaddition introduces functional tags for imaging (e.g., fluorescent dyes) .

- In Silico Screening : Molecular docking predicts binding affinity to target proteins (e.g., bacterial enzymes).

Data Analysis & Mechanistic Studies

Q. How can reaction mechanisms for benzyloxy-cyclopropylbenzaldehyde derivatives be elucidated?

Q. What analytical approaches validate the absence of regioisomeric by-products?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals from isomeric structures.

- X-ray Crystallography : Provides definitive structural confirmation .

Application-Oriented Research

Q. How is this compound utilized in synthesizing complex heterocycles?

The aldehyde group serves as a precursor for:

- Quinoline Synthesis : Condensation with anilines under acid catalysis.

- Pyrrole Derivatives : Paal-Knorr reactions with 1,4-diketones .

Q. What role does this compound play in developing fluorescent probes?

Conjugation with fluorophores (e.g., dansyl chloride) via imine linkages creates pH-sensitive probes. Applications include intracellular imaging or metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.